3,7-dihydro-2H-imidazo[1,2-a]imidazole
Description
Properties
IUPAC Name |
3,7-dihydro-2H-imidazo[1,2-a]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-3-8-4-2-7-5(8)6-1/h1,3H,2,4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIOZKZXXAFJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CNC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C=CNC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of 3,7-dihydro-2H-imidazo[1,2-a]imidazole would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3,7-dihydro-2H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, reduction may yield alcohols or amines, and substitution reactions may produce a variety of derivatives depending on the substituents involved.
Scientific Research Applications
3,7-dihydro-2H-imidazo[1,2-a]imidazole has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological assays and experiments to study its effects on biological systems.
Medicine: 3,7-dihydro-2H-imidazo[1,2-a]imidazole could have potential therapeutic applications, although specific uses would depend on further research and clinical trials.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 3,7-dihydro-2H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various biochemical and physiological effects, depending on the nature of the compound and the target molecules. The exact mechanism would require detailed studies to elucidate the pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[1,2-a]imidazoles
- Structure : Pyrrolo[1,2-a]imidazoles consist of a pyrrole ring fused to an imidazole. Unlike 3,7-dihydro-2H-imidazo[1,2-a]imidazole, they lack the second imidazole ring but share partial saturation in some derivatives (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) .
- Activity: Derivatives like 6c (3-(3,4-dichlorophenyl)-1-[(4-phenoxybenzoyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-1-iodide) exhibit broad-spectrum antimicrobial activity (MIC: 1–8 µg/mL against S. aureus, E. coli, and C. neoformans) but show high cytotoxicity (CC50: 12 µM) and hemolytic activity (HC10: 8 µM) .
- Key Difference : The absence of a second imidazole ring reduces metabolic stability but improves solubility in pyrroloimidazoles compared to 3,7-dihydro-2H-imidazo[1,2-a]imidazole .
Imidazo[1,2-a]azepines
- Structure : These compounds feature a seven-membered azepine ring fused to an imidazole. The expanded ring size increases conformational flexibility compared to the rigid bicyclic system of 3,7-dihydro-2H-imidazo[1,2-a]imidazole .
- Activity : Quaternary salts of 5H-imidazo[1,2-a]azepines (e.g., compound 9 ) show moderate antifungal activity (MIC: 16–32 µg/mL) but lower cytotoxicity (CC50: >100 µM), suggesting better therapeutic indices .
Imidazo[4,5-g]quinazolines
- Structure : These derivatives incorporate a quinazoline ring fused to an imidazole, creating a larger planar system. Unlike 3,7-dihydro-2H-imidazo[1,2-a]imidazole, they lack hydrogenation, enhancing π-stacking interactions but reducing solubility .
Pharmacological and Toxicological Profiles
Antimicrobial Activity
- 3,7-Dihydro-2H-imidazo[1,2-a]imidazole analogs (e.g., compound 6c ) demonstrate potent activity against multidrug-resistant pathogens (MIC: 1–8 µg/mL) but suffer from off-target effects (e.g., hemolysis) .
- Imidazo[2,1-b][1,3,4]thiadiazoles : These derivatives show comparable antibacterial activity (MIC: 2–16 µg/mL) with lower cytotoxicity (CC50: >50 µM), highlighting the impact of sulfur incorporation on selectivity .
Cytotoxicity and Selectivity
| Compound Class | MIC Range (µg/mL) | CC50 (µM) | HC10 (µM) | |
|---|---|---|---|---|
| Pyrrolo[1,2-a]imidazoles | 1–32 | 12–100 | 8–25 | |
| Imidazo[1,2-a]azepines | 16–64 | >100 | >100 | |
| Imidazo[2,1-b][1,3,4]thiadiazoles | 2–16 | >50 | N/A |
Table 1: Comparative activity and toxicity profiles of imidazole-based analogs.
Structural-Activity Relationship (SAR) Insights
- Hydrogenation : Partial saturation (e.g., 6,7-dihydro in pyrroloimidazoles) balances metabolic stability and solubility. Fully saturated analogs (e.g., 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole) show reduced cytotoxicity but lower potency .
- Quaternary Salts : Cationic derivatives (e.g., iodides) enhance membrane penetration but increase hemolytic risk .
- Heteroatom Substitution : Replacing carbon with sulfur (e.g., in thiadiazoles) improves selectivity for bacterial targets over mammalian cells .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3,7-dihydro-2H-imidazo[1,2-a]imidazole derivatives?
- Methodological Answer : The synthesis of imidazo[1,2-a]imidazole derivatives often involves cyclocondensation or cyclization reactions. For example, 2-aminoimidazoles can react with aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes) to form the fused heterocyclic core . Microwave-assisted Strecker reactions under controlled heating (e.g., 80°C, 20 minutes) provide a green chemistry approach, enabling rapid assembly of the imidazo[1,2-a]imidazole scaffold with high yields (75–85%) and minimal byproducts . Key steps include optimizing stoichiometry and solvent polarity to favor intramolecular cyclization.
Q. How can structural elucidation be performed for 3,7-dihydro-2H-imidazo[1,2-a]imidazole derivatives?
- Methodological Answer : Structural characterization typically combines X-ray crystallography, NMR, and Hirshfeld surface analysis. X-ray diffraction reveals bond lengths and angles (e.g., C–N bond lengths of 1.34–1.38 Å in the imidazole ring) and stereochemical configurations . H-NMR chemical shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) and C-NMR data distinguish substituent effects . Hirshfeld analysis quantifies intermolecular interactions (e.g., C–H⋯π contacts contributing 12–15% to crystal packing) .
Advanced Research Questions
Q. How do substituents influence the reactivity and stability of 3,7-dihydro-2H-imidazo[1,2-a]imidazole derivatives?
- Methodological Answer : Substituents like tert-butyl, phenyl, or electron-withdrawing groups (e.g., –CF) alter steric hindrance and electronic properties. For example:
| Substituent | Position | Effect |
|---|---|---|
| tert-Butyl | 2,6 | Enhances solubility in nonpolar solvents; reduces electrophilic attack due to steric shielding |
| Phenyl | 2,6 | Increases π-π stacking in crystals; modifies redox behavior |
| –CF | 3a | Enhances metabolic stability and modulates biological activity via electronegativity |
| Experimental design should include comparative studies using Hammett plots or DFT calculations to quantify electronic effects. |
Q. How can contradictions in regioselectivity during electrophilic substitution reactions be resolved?
- Methodological Answer : Regioselectivity conflicts (e.g., bromination vs. hydroxymethylation sites) arise from competing electronic and steric factors. For example, bromination of 2-phenylimidazo[1,2-a]benzimidazole occurs at the 3-position of the imidazole ring due to higher electron density, while hydroxymethylation favors the benzene ring . To resolve contradictions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
